T-10418

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

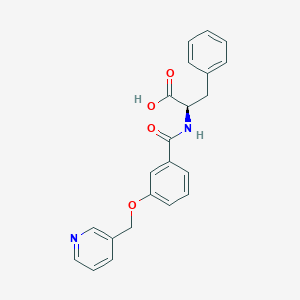

IUPAC Name |

(2R)-3-phenyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(24-20(22(26)27)12-16-6-2-1-3-7-16)18-9-4-10-19(13-18)28-15-17-8-5-11-23-14-17/h1-11,13-14,20H,12,15H2,(H,24,25)(H,26,27)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGMFHQGRAHAO-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-10418: A Comprehensive Technical Guide to its Mechanism of Action as a G2A/GPR132 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, neuropathic pain, and cancer. The development of potent and selective agonists for GPR132 is a critical step in validating its therapeutic potential and elucidating its complex signaling mechanisms. T-10418 has been identified as a potent and selective synthetic agonist of GPR132, offering a valuable pharmacological tool for in-depth investigation of this receptor. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR132 and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of GPR132-targeted therapeutics.

Core Mechanism of Action: GPR132 Activation

This compound acts as a direct agonist of the GPR132 receptor. While the precise binding affinity (Kd) has not been definitively quantified, direct interaction has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of membrane preparations from CHO-K1 cells stably expressing human GPR132. The agonistic activity of this compound has been functionally characterized through several in vitro assays, demonstrating its ability to initiate downstream signaling cascades upon binding to the receptor.

Signaling Pathways

GPR132 is known to couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling pathways. The primary pathways activated by GPR132 agonists, including this compound, are the Gq and Gs pathways.

Gq Signaling Pathway

Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many cellular responses, including cell proliferation and inflammation. The potency of this compound in activating the Gq pathway has been quantified using an IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Gq Signaling Pathway Activated by this compound.

Gs Signaling Pathway and Potential Downstream Effects

In addition to Gq coupling, GPR132 activation can also stimulate the Gs signaling pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a ubiquitous second messenger, activates protein kinase A (PKA). The Gs-PKA pathway has been shown to be activated by other GPR132 agonists and is implicated in the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. While direct evidence for this compound-mediated mTOR inhibition is still emerging, this represents a significant potential downstream consequence of its Gs activation. Furthermore, in specific immune cell types like Natural Killer (NK) cells, GPR132-mediated Gαs signaling has been linked to the activation of a CSK/ZAP70/NF-κB pathway.

Gs Signaling Pathway and Potential Downstream Effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity at the GPR132 receptor.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value (µM) |

| IP-One Assay | CHO-K1 (human GPR132) | EC50 | 0.82 |

| β-Arrestin Recruitment | CHO-K1 (human GPR132) | EC50 | 7.7 |

Table 2: Functional Assay Data

| Assay Type | System | Effect | Concentration |

| TRPV1 Sensitization | Mouse Sensory Neurons | Sensitization of TRPV1 | 100 nM |

Experimental Protocols

IP-One Assay (Gq Pathway Activation)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling.

Workflow:

IP-One Assay Workflow.

Detailed Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human GPR132 are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated to allow for the accumulation of intracellular IP1.

-

Lysis and Detection: Cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1 cryptate) are added.

-

Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: The data is normalized and fitted to a dose-response curve to calculate the EC50 value.

NanoLuc® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR132 receptor.

Workflow:

β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:

-

Cell Transfection: Cells (e.g., CHO-K1) are co-transfected with constructs for GPR132 fused to the Large Bit (LgBiT) of NanoLuc® luciferase and β-arrestin fused to the Small Bit (SmBiT).

-

Compound Treatment: Transfected cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the receptor, leading to the complementation of the NanoLuc® enzyme.

-

Substrate Addition: The NanoLuc® substrate is added to the wells.

-

Measurement: Luminescence is measured on a plate reader. The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The data is normalized and fitted to a dose-response curve to calculate the EC50 value.

TRPV1 Sensitization Assay

This functional assay assesses the ability of this compound to sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in primary sensory neurons.

Workflow:

TRPV1 Sensitization Assay Workflow.

Detailed Methodology:

-

Neuron Culture: Primary sensory neurons are isolated from dorsal root ganglia (DRG) of mice and cultured.

-

Pre-treatment: Neurons are pre-incubated with this compound (100 nM).

-

TRPV1 Stimulation: The neurons are then stimulated with a known TRPV1 agonist, such as capsaicin.

-

Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Data Analysis: The increase in intracellular calcium in response to the TRPV1 agonist is compared between this compound-treated and vehicle-treated neurons to determine the extent of sensitization.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR132. Its potent agonism at the receptor activates both Gq and Gs signaling pathways, leading to a cascade of downstream cellular events. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting GPR132 with agonists like this compound. Future research should focus on further delineating the downstream consequences of GPR132 activation by this compound, particularly in relation to the mTOR and other signaling pathways in various cell types and disease models.

what is the function of GPR132 in neuropathic pain

An In-depth Technical Guide on the Function of GPR132 in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a significant therapeutic challenge. Emerging evidence has identified G protein-coupled receptor 132 (GPR132), also known as G2A, as a critical mediator in the pathogenesis of neuropathic pain. This technical guide provides a comprehensive overview of the function of GPR132 in neuropathic pain, detailing its signaling pathways, cellular mechanisms, and its role in both nerve injury-induced and chemotherapy-induced neuropathic pain models. We present a synthesis of the current understanding of GPR132's involvement in neuroinflammation and the sensitization of nociceptive pathways, supported by quantitative data from key studies. This document is intended to serve as a resource for researchers and professionals in the field of pain research and drug development, highlighting GPR132 as a promising therapeutic target.

Introduction to GPR132 and Neuropathic Pain

Neuropathic pain is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful)[1]. A key feature of neuropathic pain is peripheral sensitization, a process driven by neuroimmune interactions at the site of nerve injury, involving the infiltration of immune cells and the release of pro-inflammatory mediators[1].

GPR132 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes, including inflammation and immune cell trafficking. Recent studies have brought to light its significant role in the development and maintenance of neuropathic pain[1][2][3]. This guide will delve into the molecular and cellular functions of GPR132 in this context.

Role of GPR132 in Animal Models of Neuropathic Pain

The function of GPR132 in neuropathic pain has been primarily investigated using two key animal models: the Spared Nerve Injury (SNI) model, which mimics traumatic nerve injury, and the oxaliplatin-induced neuropathy model, a model for chemotherapy-induced peripheral neuropathic pain (CIPN)[1][3].

In the SNI model, mice deficient in GPR132 (G2A knockout mice) exhibit a significant reduction in mechanical hypersensitivity compared to wild-type mice following the nerve injury[1][4][5]. Similarly, in a model of oxaliplatin-induced neuropathic pain, GPR132-deficient mice show decreased mechanical hypersensitivity[3]. These findings strongly suggest that GPR132 is a key contributor to the development of pain hypersensitivity in different neuropathic pain states.

Quantitative Data on GPR132 Function in Neuropathic Pain

The following tables summarize the key quantitative findings from studies investigating the role of GPR132 in neuropathic pain.

Table 1: Behavioral Response to Mechanical Stimuli in GPR132 Knockout Mice

| Animal Model | Genotype | Paw Withdrawal Latency (g) - Post-Injury Day 7 | Reference |

| Spared Nerve Injury (SNI) | Wild-Type | ~0.5 g | [1][5] |

| Spared Nerve Injury (SNI) | GPR132-/- | ~1.5 g | [1][5] |

| Oxaliplatin-Induced Neuropathy | Wild-Type | Decreased Paw Withdrawal Latency | [3] |

| Oxaliplatin-Induced Neuropathy | GPR132-/- | Significantly Higher Paw Withdrawal Latency than Wild-Type | [3] |

Table 2: Pro-inflammatory Mediator Levels at the Site of Nerve Injury

| Mediator | Genotype | Concentration Change in Ipsilateral Sciatic Nerve | Reference |

| TNFα | GPR132-/- | Strongly Reduced | [1][4] |

| IL-6 | GPR132-/- | Strongly Reduced | [1][4] |

| VEGF | GPR132-/- | Strongly Reduced | [1][4] |

Table 3: GPR132 Ligand Concentration and Effect on TRPV1

| Ligand | Condition | Observation | Reference |

| 9-HODE | Nerve Injury | Strongly increased concentration at the injury site | [1][2] |

| 9-HODE | In vitro (DRG neurons) | Dose-dependently sensitizes TRPV1 (EC50 ~200 nM) | |

| 18:1 Lysophosphatidylcholine (LPC) | Nerve Injury | Increased levels in serum, DRG, and CSF | [3] |

| 18:1 Lysophosphatidylcholine (LPC) | In vitro | Induces neuropathic pain-like behaviors via GPR132 |

Cellular and Molecular Mechanisms of GPR132 in Neuropathic Pain

GPR132 contributes to neuropathic pain through two primary mechanisms: modulating neuroinflammation via immune cells and directly sensitizing sensory neurons.

GPR132-Mediated Immune Cell Migration and Neuroinflammation

A crucial event in the development of neuropathic pain is the infiltration of immune cells, such as macrophages and neutrophils, into the injured nerve and dorsal root ganglia (DRG)[1]. GPR132 plays a pivotal role in this process.

Following nerve injury, the endogenous GPR132 agonist, 9-hydroxyoctadecadienoic acid (9-HODE), is significantly upregulated at the injury site[1][2]. 9-HODE acts as a chemoattrapresent for macrophages, and GPR132 activation on these cells is essential for their migration. In GPR132-deficient mice, there is a massive reduction in the number of invading macrophages and neutrophils at the site of nerve injury[1][2]. This reduction in immune cell infiltration leads to a significant decrease in the local release of pro-inflammatory and proalgesic mediators, including TNFα, IL-6, and VEGF[1][4].

The signaling pathway in macrophages involves the activation of a MyD88-PI3K-AKT cascade, which in turn leads to the transient release of matrix metalloproteinase 9 (MMP9). MMP9 is crucial for the remodeling of the extracellular matrix, facilitating cytoskeletal changes and enabling macrophage migration[1][2].

GPR132-Mediated Sensitization of Sensory Neurons

GPR132 is expressed in a significant population of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals[4]. A substantial portion of these GPR132-positive neurons also express the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli[4].

The GPR132 agonist, 9-HODE, directly sensitizes TRPV1 channels in these neurons. This sensitization occurs through a Gq protein-coupled signaling pathway that leads to the activation of Protein Kinase C (PKC)[1][3]. Activated PKC then phosphorylates and sensitizes the TRPV1 channel, lowering its activation threshold and leading to an exaggerated response to stimuli, which manifests as hyperalgesia and allodynia[3]. This mechanism has been demonstrated to be crucial in the context of chemotherapy-induced neuropathic pain[3][4].

Another lipid metabolite, 18:1 lysophosphatidylcholine (LPC(18:1)), which is elevated after nerve injury, has also been shown to induce pain-like behaviors through a GPR132-dependent mechanism that involves the phosphorylation of ERK in the DRG[6].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of GPR132's role in neuropathic pain.

Spared Nerve Injury (SNI) Model

The SNI model is a robust and widely used model of neuropathic pain that results in persistent mechanical and cold hypersensitivity[1].

-

Animals: Adult male C57BL/6J mice (wild-type and GPR132-/-).

-

Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Ligate these two nerves with a fine suture (e.g., 6-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump.

-

Ensure the sural nerve remains intact.

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing: Assess mechanical hypersensitivity using von Frey filaments at baseline and at various time points post-surgery (e.g., days 2, 4, 7).

Oxaliplatin-Induced Neuropathic Pain Model

This model is used to study chemotherapy-induced peripheral neuropathy (CIPN)[3].

-

Animals: Adult male C57BL/6J mice.

-

Procedure:

-

Administer oxaliplatin (e.g., 3 mg/kg) intraperitoneally on multiple days (e.g., days 1, 2, 5, 6).

-

-

Behavioral Testing: Measure mechanical and thermal sensitivity at baseline and over the course of the treatment and subsequent days.

Calcium Imaging of DRG Neurons

This technique is used to assess the sensitization of ion channels like TRPV1[3].

-

Cell Preparation:

-

Dissect dorsal root ganglia (L4-L6) from adult mice.

-

Digest the ganglia with a mixture of collagenase and dispase.

-

Mechanically dissociate the neurons and plate them on coated coverslips.

-

Culture the neurons overnight.

-

-

Procedure:

-

Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).

-

Mount the coverslip on a perfusion chamber on an inverted microscope equipped for ratiometric imaging.

-

Perfuse the cells with a buffer solution.

-

Apply a short pulse of a TRPV1 agonist (e.g., capsaicin) to establish a baseline response.

-

Perfuse with the GPR132 agonist (e.g., 9-HODE) for a set duration.

-

Apply a second pulse of the TRPV1 agonist.

-

An increase in the calcium influx in response to the second agonist pulse indicates sensitization.

-

Immunohistochemistry for Immune Cell Infiltration

This method is used to visualize and quantify immune cells in nerve tissue[1].

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the sciatic nerve.

-

Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.

-

Embed the tissue in OCT compound and freeze.

-

Cut longitudinal sections of the nerve using a cryostat.

-

-

Staining Procedure:

-

Mount the sections on slides.

-

Permeabilize the tissue (e.g., with Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Incubate with primary antibodies against immune cell markers (e.g., anti-Iba1 for macrophages, anti-Ly6G for neutrophils).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount with a coverslip and DAPI-containing medium.

-

-

Analysis: Image the sections using a fluorescence microscope and quantify the number of positive cells per area.

Therapeutic Implications and Future Directions

The evidence presented in this guide strongly supports the role of GPR132 as a key player in the pathogenesis of neuropathic pain. Its involvement in both neuroinflammatory processes and direct neuronal sensitization makes it an attractive target for the development of novel analgesics.

Inhibiting the GPR132 receptor could offer a dual therapeutic benefit by:

-

Reducing the infiltration of pro-inflammatory immune cells to the site of nerve injury, thereby dampening peripheral sensitization.

-

Directly preventing the sensitization of nociceptive ion channels like TRPV1 on sensory neurons.

Future research should focus on the development of potent and selective GPR132 antagonists and evaluating their efficacy in preclinical models of neuropathic pain[7]. Furthermore, a deeper understanding of the downstream signaling pathways and the full spectrum of endogenous ligands for GPR132 will be crucial for the successful clinical translation of GPR132-targeted therapies. The sexual dimorphism observed in the response to agonists of other GPCRs in pain models suggests that future studies on GPR132 should also consider potential sex-specific differences[8][9].

Conclusion

GPR132 has emerged as a critical component in the complex cascade of events leading to neuropathic pain. Through its role in mediating immune cell migration and sensitizing sensory neurons, GPR132 contributes significantly to the neuroinflammation and peripheral sensitization that drive chronic pain states. The data and mechanisms outlined in this technical guide underscore the potential of GPR132 as a promising therapeutic target for the management of neuropathic pain. Continued research in this area holds the promise of delivering novel and effective treatments for this debilitating condition.

References

- 1. mdpi.com [mdpi.com]

- 2. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of orphan G protein-coupled receptors in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GPR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

T-10418: A Comprehensive Technical Guide for Researchers

For Immediate Release

This document provides a detailed technical overview of T-10418, a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, is a novel small molecule agonist of GPR132.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine | [1] |

| CAS Number | 1608784-68-4 | [2] |

| Molecular Formula | C22H20N2O4 | [2] |

| Molecular Weight | 376.41 g/mol | [2] |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 631.856 ± 55.00 °C (at 760.00 Torr) | [2] |

| Predicted Density | 1.270 ± 0.06 g/cm³ (at 25 °C, 760 Torr) | [2] |

| Predicted pKa | 3.746 ± 0.10 | |

| Aqueous Solubility | > 3 mM | [3] |

| Metabolic Stability | High in vitro metabolic half-life in rat liver microsomes | [3] |

Biological Activity and Pharmacological Data

This compound is a potent agonist of the G protein-coupled receptor GPR132 (G2A) with an EC50 of 0.82 μM.[2] It exhibits high selectivity for GPR132 over a panel of more than 300 other non-olfactory GPCRs.[3] The compound has been shown to have a sensitizing effect on mouse primary sensory neurons and demonstrates favorable pharmacokinetic properties with no observed toxicity at concentrations up to 100 μM in mouse models.[2]

| Parameter | Value | Assay | Reference |

| Target | GPR132 (G2A) | - | [2] |

| Activity | Agonist | - | [2] |

| EC50 | 0.82 µM | GPR132 activation assay | [2] |

| GPCR Selectivity | High | PRESTO-Tango β-arrestin recruitment | [3] |

| In Vivo Effect | Sensitizes primary mouse sensory neurons | Calcium imaging | [2] |

| Toxicity | No obvious toxicity at 100 µM | In mouse models | [2] |

GPR132 Signaling Pathway

Activation of GPR132 by an agonist like this compound is believed to initiate a downstream signaling cascade. GPR132 can couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets.[4][5] Notably, this pathway can negatively regulate the mTOR signaling pathway and influence the MAPK/Erk pathway, impacting cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6]

Experimental Protocols

PRESTO-Tango Assay for GPCR Selectivity

This protocol is adapted from established methods for assessing G protein-independent β-arrestin recruitment to GPCRs.[7][8][9][10]

Objective: To determine the selectivity of this compound by screening its activity against a large panel of non-olfactory GPCRs.

Methodology:

-

Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are maintained in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.

-

Transfection: Cells are seeded in 384-well plates and transfected with plasmids encoding the individual GPCRs to be tested using a calcium phosphate precipitation method.

-

Compound Stimulation: Following overnight incubation post-transfection, the cell medium is replaced with fresh DMEM containing 1% FBS. This compound is then added to the wells at the desired concentration.

-

Incubation: The plates are incubated overnight at 37°C to allow for receptor activation and subsequent reporter gene expression.

-

Luminescence Measurement: The following day, the medium is removed, and a Bright-Glo reagent is added to each well. After a 20-minute incubation in the dark at room temperature, luminescence is measured using a plate reader.

-

Data Analysis: The relative luminescence units (RLUs) are measured, and a high RLU with a low coefficient of variation is indicative of receptor activation.

Calcium Imaging in Primary Sensory Neurons

This protocol is based on standard methods for measuring intracellular calcium changes in cultured primary sensory neurons.[11][12][13][14]

Objective: To assess the effect of this compound on the sensitivity of primary sensory neurons to other stimuli, such as capsaicin.

Methodology:

-

Neuron Culture: Primary sensory neurons are isolated from the dorsal root ganglia (DRG) of mice and cultured on appropriate substrates.

-

Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

-

Baseline Measurement: The cells are then washed, and baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.

-

Compound Application: this compound is applied to the neurons at the desired concentration, and any changes in intracellular calcium are monitored.

-

Stimulation: Following incubation with this compound, a known sensory neuron activator (e.g., capsaicin) is added, and the resulting calcium influx is measured.

-

Data Analysis: The change in fluorescence intensity, representing the intracellular calcium concentration, is quantified and compared between control and this compound-treated neurons to determine the sensitizing effect of the compound.

References

- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1608784-68-4 [m.chemicalbook.com]

- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

- 8. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]

- 9. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 10. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Imaging with primary sensory neurons [bio-protocol.org]

- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bms.kr [bms.kr]

An In-depth Technical Guide on the Discovery and Synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the proposed discovery and a detailed synthetic route for the novel compound, (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine. As this appears to be a new chemical entity, this document provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside a discussion of its potential biological significance based on the activities of structurally related molecules.

Introduction and Rationale

The novel compound (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine integrates two key pharmacophores: a pyridin-3-ylmethoxy-substituted benzoyl group and a D-phenylalanine moiety. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known to participate in a wide range of biological interactions. The D-phenylalanine component offers metabolic stability against peptidases and can confer specific conformational properties to the molecule. The strategic combination of these fragments presents an opportunity for the discovery of new therapeutic agents with potentially unique pharmacological profiles.

Proposed Synthesis

The synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine can be achieved through a two-step process, starting with the synthesis of the key intermediate, 3-(pyridin-3-ylmethoxy)benzoic acid, followed by its coupling with D-phenylalanine.

Synthesis of 3-(pyridin-3-ylmethoxy)benzoic acid (Intermediate 1)

The precursor, 3-(pyridin-3-ylmethoxy)benzoic acid, can be synthesized via a Williamson ether synthesis from methyl 3-hydroxybenzoate and 3-(chloromethyl)pyridine, followed by hydrolysis of the ester.

Experimental Protocol:

-

Step 1: Synthesis of methyl 3-(pyridin-3-ylmethoxy)benzoate.

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of potassium iodide (KI).

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to 3-(pyridin-3-ylmethoxy)benzoic acid.

-

Dissolve the purified methyl 3-(pyridin-3-ylmethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(pyridin-3-ylmethoxy)benzoic acid.

-

Amide Coupling to form (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine (Target Compound)

The final step involves the formation of an amide bond between 3-(pyridin-3-ylmethoxy)benzoic acid and the amino group of D-phenylalanine. A standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) can be employed to facilitate this reaction. To avoid potential side reactions with the carboxylic acid of D-phenylalanine, its methyl ester can be used, followed by a final hydrolysis step.

Experimental Protocol:

-

Step 1: Amide Coupling.

-

Dissolve 3-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) and D-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like DMF or dichloromethane (DCM).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product, methyl (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalaninate, by column chromatography.

-

-

Step 2: Saponification.

-

Dissolve the purified methyl ester in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 4-5 to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine.

-

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

| Technique | Expected Observations for (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl and phenylalanine rings, the pyridine ring protons, the methoxy bridge protons, and the α- and β-protons of the phenylalanine backbone. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, and the aromatic and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |

| HPLC | A single major peak indicating the purity of the final product. |

| FT-IR | Characteristic absorption bands for N-H and C=O stretching of the amide and carboxylic acid groups, and C-O stretching of the ether linkage. |

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Significance and Future Directions

While the specific biological activity of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine is yet to be determined, the constituent moieties suggest several potential areas of interest for pharmacological screening.

-

Kinase Inhibition: The pyridinyl ether motif is present in a number of kinase inhibitors. For instance, compounds with a pyridin-3-ylmethoxy scaffold have been investigated as inhibitors of various kinases involved in cell signaling pathways.

-

Anticancer Activity: N-benzoyl-phenylalanine derivatives have been explored for their potential as anticancer agents. The introduction of the pyridin-3-ylmethoxy group could modulate this activity and confer novel properties. For example, some pyridazine derivatives with a similar benzoic acid substructure have shown cytotoxic activity against colon cancer cell lines.[1]

-

Enzyme Inhibition: The phenylalanine scaffold can mimic natural substrates for various enzymes. The D-amino acid configuration can enhance metabolic stability, making the compound a candidate for inhibiting proteases or other enzymes where a stable ligand is beneficial.

Future research should focus on:

-

Synthesis and Characterization: The primary step is the successful synthesis and rigorous characterization of the target molecule to confirm its structure and purity.

-

In Vitro Screening: The compound should be screened against a panel of kinases and cancer cell lines to identify any potential biological activity.

-

In Silico Studies: Computational modeling and docking studies can help predict potential biological targets and guide further experimental work.[2][3] These studies can also predict ADME (absorption, distribution, metabolism, and excretion) properties to assess the compound's drug-likeness.[4][5][6]

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of analogues with modifications to the pyridine ring, the benzoyl ring, and the phenylalanine moiety will be crucial to establish a clear SAR and optimize the lead compound.

This technical guide provides a comprehensive roadmap for the synthesis and initial investigation of the novel compound (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine. Its unique structural features warrant further exploration for its potential as a new therapeutic agent.

References

- 1. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

G2A/GPR132: A Tale of Two Activators - A Technical Guide to its Natural and Synthetic Ligands

For Immediate Release

Shanghai, China – December 8, 2025 – In the intricate world of cellular signaling, the G protein-coupled receptor G2A (also known as GPR132) has emerged as a critical player in a multitude of physiological and pathological processes, including inflammation, neuropathic pain, and cancer. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of the natural and synthetic ligands that modulate G2A activity. We delve into the quantitative data of ligand affinity and potency, detail the experimental protocols for their characterization, and visualize the complex signaling pathways they initiate.

Executive Summary

The G protein-coupled receptor G2A/GPR132 is a promiscuous receptor activated by a variety of lipid molecules. Its endogenous ligands are primarily oxidized metabolites of linoleic acid, with 9-hydroxyoctadecadienoic acid (9-HODE) being the most extensively studied. More recently, a class of N-acylamides, including N-palmitoylglycine, has been identified as potent natural agonists. The role of lysophosphatidylcholine (LPC) as a direct agonist remains a subject of debate, with some evidence suggesting it may act as an antagonist.

The therapeutic potential of targeting G2A has spurred the development of synthetic agonists and antagonists. Compounds such as the imipridones ONC201 and ONC212, and the novel potent agonist T-10418, have shown promise in preclinical studies for cancer and neuropathic pain. Synthetic antagonists, including SB-583355 and GSK1820795A, are also being developed as pharmacological tools and potential therapeutics. This guide will provide a detailed comparison of these natural and synthetic modulators, offering a valuable resource for the scientific community.

Natural Ligands of G2A/GPR132

The primary natural ligands of G2A are oxidized fatty acids and N-acylamides. These molecules are often generated in environments of oxidative stress and inflammation, positioning G2A as a sensor for cellular distress.

Oxidized Fatty Acids

The most well-characterized endogenous agonists of G2A are oxidized metabolites of linoleic acid. 9-hydroxyoctadecadienoic acid (9-HODE) is considered the most potent among them.[1] Other related molecules, such as 13-HODE, also exhibit agonistic activity.[1]

N-Acylamides

Recent studies have unveiled a new class of endogenous G2A ligands: N-acylamides, particularly N-acylglycines.[2] N-palmitoylglycine and N-linoleoylglycine have been shown to activate G2A with potencies comparable to or even exceeding that of 9-HODE.[2][3]

The Lysophosphatidylcholine (LPC) Controversy

Historically, lysophosphatidylcholine (LPC) was reported to be a ligand for G2A.[4][5] However, this finding has been a subject of considerable debate, with some studies failing to reproduce these results and one key paper being retracted.[3] Some evidence even suggests that LPC may act as a weak antagonist at the receptor.[3][6]

Synthetic Agonists and Antagonists of G2A/GPR132

The therapeutic potential of modulating G2A activity has led to the development of several synthetic ligands.

Synthetic Agonists

A number of synthetic agonists have been identified through high-throughput screening and medicinal chemistry efforts. These include:

-

ONC201 and ONC212: These imipridone-based compounds have demonstrated anti-cancer properties and have been shown to activate G2A.[7][8] ONC212, a fluorinated analog of ONC201, exhibits greater potency.[6][7]

-

SB-583831 and SKF-95667: These compounds are also potent synthetic agonists of G2A.[3][7]

-

This compound: A recently developed potent and selective G2A agonist, (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, has shown promise as a pharmacological tool and a potential therapeutic lead.[9][10]

Synthetic Antagonists

The development of G2A antagonists is also an active area of research. Key examples include:

-

SB-583355: A compound structurally related to the agonist SB-583831, but which acts as a potent antagonist.[3]

-

GSK1820795A: A telmisartan analog that has been identified as a G2A antagonist.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the potency and affinity of natural and synthetic ligands of G2A/GPR132.

Table 1: Natural Ligands of G2A/GPR132

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| 9-HODE | IP-1 Accumulation | CHO-K1 | EC50 | 7.5 µM | [7] |

| N-palmitoylglycine | Yeast Growth Assay | Yeast | pEC50 | 6.2 ± 0.16 | [3] |

| N-linoleoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~6.0 | [3] |

| Linoleamide | Yeast Growth Assay | Yeast | pEC50 | ~5.8 | [3] |

| N-oleoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.5 | [3] |

| N-stereoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.5 | [3] |

| N-arachidonoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.2 | [3] |

| N-docosahexanoylglycine | Yeast Growth Assay | Yeast | pEC50 | <5.0 | [3] |

Table 2: Synthetic Ligands of G2A/GPR132

| Ligand | Type | Assay Type | Cell Line | Parameter | Value | Reference |

| ONC201 | Agonist | IP-One | CHO-K1 | EC50 | 38.6 µM | [7] |

| ONC212 | Agonist | IP-One | CHO-K1 | EC50 | 3.92 µM | [7] |

| ONC212 | Agonist | β-arrestin recruitment | - | EC50 | ~400 nM | [8] |

| SB-583831 | Agonist | β-arrestin recruitment | CHO-hGPR132aPL | pEC50 | 7.3 ± 0.17 | [3] |

| SB-583831 | Agonist | Yeast Growth Assay | Yeast | pEC50 | 7.7 ± 0.32 | [3] |

| This compound | Agonist | IP-1 Accumulation | CHO-K1 | EC50 | 1.74 µM (lead compound) | [7] |

| SB-583355 | Antagonist | Yeast Growth Assay | Yeast | pIC50 | 6.5 ± 0.23 | [3] |

G2A/GPR132 Signaling Pathways

Activation of G2A/GPR132 by its ligands initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins, primarily Gαq, Gαs, and Gα12/13.

Caption: Overview of G2A/GPR132 signaling pathways.

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction of ligands with G2A/GPR132 and to elucidate the resulting downstream signaling events. Below are generalized protocols for three key experimental techniques.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated G2A receptor, a hallmark of GPCR activation.

Caption: Workflow for a β-arrestin recruitment assay.

Methodology:

-

Cell Plating: Plate PathHunter® cells co-expressing G2A tagged with ProLink™ and β-arrestin tagged with Enzyme Acceptor (EA) in a white, clear-bottom 96-well or 384-well microplate.

-

Incubation: Incubate the cell plates overnight at 37°C in a humidified CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists) or a fixed concentration of agonist with serial dilutions of test compounds (antagonists).

-

Compound Addition: Add the prepared compounds to the cell plates.

-

Incubation: Incubate the plates for 90 to 180 minutes at 37°C.

-

Detection: Add PathHunter® detection reagents to each well.

-

Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration upon G2A activation, typically through the Gαq pathway.

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Plating: Seed cells stably or transiently expressing G2A into black-walled, clear-bottom 96-well or 384-well microplates.

-

Incubation: Allow cells to adhere and grow overnight at 37°C.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

-

Data Acquisition: Place the microplate into a Fluorescence Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the instrument's integrated pipettor adds the test compounds to the wells.

-

Analysis: The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels upon ligand addition.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors by measuring the binding of a radiolabeled ligand.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing G2A and isolate the membrane fraction through centrifugation.

-

Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled ligand (e.g., [3H]-ligand) in a binding buffer. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using saturation binding isotherms to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the inhibitory constant (Ki) is determined.

Conclusion and Future Directions

The G2A/GPR132 receptor presents a compelling target for therapeutic intervention in a range of diseases. The discovery of both natural and potent synthetic ligands has significantly advanced our understanding of its function and signaling. Future research will likely focus on the development of more selective and drug-like modulators of G2A, as well as further dissecting the nuances of its signaling pathways in different cellular contexts. The detailed methodologies and comparative data presented in this guide aim to facilitate these endeavors and accelerate the translation of basic research into novel therapeutic strategies.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. photos.labwrench.com [photos.labwrench.com]

- 6. unitedrelay.org [unitedrelay.org]

- 7. moleculardevices.com [moleculardevices.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for T-10418: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-10418 is an experimental small molecule inhibitor targeting key components of the T-cell receptor (TCR) signaling pathway. This document provides detailed protocols for in vitro cell-based assays to characterize the functional effects of this compound on T-lymphocytes. The included methodologies cover the assessment of T-cell proliferation, cytokine production, and cytotoxic activity. The provided data is representative of the expected outcomes when testing a potent inhibitor of TCR signaling.

Mechanism of Action: Inhibition of TCR Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. A critical early event in this cascade is the phosphorylation of key downstream effector molecules. This compound is hypothesized to inhibit this phosphorylation, thereby attenuating the T-cell response.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various T-cell functional assays.

Table 1: Inhibition of Human T-Cell Proliferation

| Compound | Assay Type | Cell Type | Stimulant | IC50 (nM) |

| This compound | [³H]-Thymidine incorporation | Pan-T Cells | Anti-CD3/CD28 | 8.5 |

| Control | [³H]-Thymidine incorporation | Pan-T Cells | Anti-CD3/CD28 | >10,000 |

Table 2: Inhibition of Cytokine Production

| Compound | Cytokine | Cell Type | Stimulant | IC50 (nM) |

| This compound | IL-2 | Pan-T Cells | Anti-CD3/CD28 | 7.9 |

| This compound | IFN-γ | Pan-T Cells | Anti-CD3/CD28 | 10.2 |

| Control | IL-2 | Pan-T Cells | Anti-CD3/CD28 | >10,000 |

| Control | IFN-γ | Pan-T Cells | Anti-CD3/CD28 | >10,000 |

Table 3: Effect on Cytotoxic T-Lymphocyte (CTL) Activity

| Effector:Target Ratio | This compound Concentration (nM) | % Specific Lysis |

| 10:1 | 0 (Vehicle) | 75.3% |

| 10:1 | 1 | 68.2% |

| 10:1 | 10 | 45.1% |

| 10:1 | 100 | 15.8% |

| 10:1 | 1000 | 5.2% |

Experimental Protocols

Human Pan-T Cell Isolation

This protocol describes the isolation of pan-T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.

-

Transfer the mononuclear cell layer to a new tube and wash with PBS.

-

Resuspend the PBMC pellet and add the RosetteSep™ cocktail.

-

Incubate for 20 minutes at room temperature.

-

Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.

-

Collect the enriched T-cell layer.

-

Wash the cells and resuspend in complete RPMI-1640 medium.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Isolated human pan-T cells

-

Complete RPMI-1640 medium

-

Anti-CD3/CD28 T-cell activation beads

-

This compound compound

-

[³H]-Thymidine

-

96-well U-bottom plates

Protocol:

-

Plate 1 x 10⁵ T-cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control.

-

Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add 1 µCi of [³H]-Thymidine to each well.

-

Incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cytokine Release Assay (ELISA)

This protocol measures the amount of cytokines (e.g., IL-2, IFN-γ) secreted by T-cells upon activation.

Materials:

-

Supernatants from the T-cell proliferation assay (or a separately run assay)

-

Human IL-2 and IFN-γ ELISA kits

Protocol:

-

After 48-72 hours of T-cell stimulation (as described in the proliferation assay), centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

-

Determine the IC50 for the inhibition of cytokine production.

Cytotoxic T-Lymphocyte (CTL) Killing Assay

This assay assesses the ability of cytotoxic T-lymphocytes to kill target cells.

Materials:

-

Effector Cells: Activated human CD8+ T-cells

-

Target Cells: A suitable target cell line (e.g., a tumor cell line expressing a specific antigen)

-

Calcein-AM (for labeling target cells)

-

This compound compound

Protocol:

-

Label the target cells with Calcein-AM according to the manufacturer's protocol.

-

Wash and resuspend the labeled target cells in complete medium.

-

Plate the labeled target cells in a 96-well plate.

-

Add the effector CD8+ T-cells at various effector-to-target (E:T) ratios.

-

Add serial dilutions of this compound to the appropriate wells.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

Incubate the plate for 4 hours at 37°C.

-

Measure the fluorescence of the supernatant, which corresponds to the calcein released from lysed cells.

-

Calculate the percentage of specific lysis using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Disclaimer

This compound is an experimental compound for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for T-10418, a TRPV1 Agonist, in Primary Mouse Sensory Neuron Experiments

Disclaimer: The compound "T-10418" is not a publicly documented chemical entity. The following application notes and protocols have been generated using Capsaicin , the well-characterized selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as a representative compound. This document serves as a detailed template for researchers working with selective TRPV1 agonists in primary mouse sensory neuron experiments. All data and protocols are based on established methodologies for Capsaicin.

Compound Profile: this compound (as a TRPV1 Agonist)

This compound is a potent and selective agonist for the TRPV1 receptor. In primary sensory neurons, particularly nociceptors, activation of the TRPV1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx causes membrane depolarization, action potential generation, and the sensation of noxious heat and pain. Prolonged exposure can lead to receptor desensitization and a subsequent analgesic effect, making it a valuable tool for pain research.

Key Characteristics:

-

Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

-

Mechanism of Action: Receptor Agonist

-

Primary Effect: Activation of a non-selective cation channel, leading to neuronal excitation.

-

Key Applications: In vitro channel characterization, neuronal excitability studies, and in vivo models of nociception and analgesia.

Signaling Pathway of this compound (TRPV1 Agonist)

The binding of this compound to the TRPV1 receptor initiates a signaling cascade that results in neuronal firing and the release of neurotransmitters, such as Substance P and CGRP, in the spinal cord.

Experimental Applications and Protocols

In Vitro Functional Assay: Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in cultured primary mouse dorsal root ganglion (DRG) neurons following the application of this compound.

-

DRG Neuron Culture:

-

Euthanize adult mice (e.g., C57BL/6) according to institutional guidelines.

-

Dissect dorsal root ganglia (DRG) from all spinal levels and place them in ice-cold DMEM/F12 medium.

-

Digest ganglia in a solution of Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) in DMEM/F12 for 60-90 minutes at 37°C.

-

Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips.

-

Culture overnight at 37°C in a 5% CO₂ incubator in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

-

Calcium Indicator Loading:

-

Prepare a loading solution of Fura-2 AM (2-5 µM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate cultured neurons in the Fura-2 AM solution for 30-45 minutes at 37°C.

-

Wash the cells 2-3 times with HBSS and allow them to de-esterify for at least 20 minutes at room temperature.

-

-

Imaging and Data Acquisition:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse with HBSS to establish a stable baseline fluorescence ratio (F340/F380).

-

Apply this compound at increasing concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 30 seconds) for each concentration.

-

At the end of the experiment, apply a high potassium (KCl) solution (e.g., 50 mM) to identify and confirm neuronal viability.

-

Record the fluorescence emission at 510 nm while alternating excitation wavelengths between 340 nm and 380 nm.

-

The results can be summarized to determine the half-maximal effective concentration (EC₅₀).

| Concentration (nM) | Peak [Ca²⁺]i Response (ΔF340/F380) | % of Max Response |

| 1 | 0.05 ± 0.01 | 4% |

| 10 | 0.21 ± 0.03 | 18% |

| 50 | 0.65 ± 0.07 | 54% |

| 100 (EC₅₀) | 0.89 ± 0.10 | 74% |

| 500 | 1.15 ± 0.12 | 96% |

| 1000 | 1.20 ± 0.11 | 100% |

Data are representative mean ± SEM.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol directly measures the ion currents elicited by this compound in individual DRG neurons.

-

Cell Preparation: Use cultured DRG neurons 24-48 hours after plating, as described in the calcium imaging protocol.

-

Recording Setup:

-

Transfer a coverslip with neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2).

-

-

Data Acquisition:

-

Establish a whole-cell voltage-clamp configuration on a small-diameter (<25 µm) neuron, indicative of a nociceptor.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply this compound (e.g., 1 µM) via a rapid perfusion system.

-

Record the inward current elicited by the compound.

-

Wash out the compound to allow the current to return to baseline.

-

| Parameter | Value | Units |

| Holding Potential | -60 | mV |

| This compound Concentration | 1 | µM |

| Peak Inward Current | -450.5 ± 55.2 | pA |

| Current Density | -30.1 ± 4.8 | pA/pF |

| Time to Peak | 2.5 ± 0.4 | s |

Data are representative mean ± SEM for small-diameter DRG neurons.

In Vivo Nociceptive Behavior: Hargreaves Test

This protocol assesses the thermal hyperalgesia induced by an intraplantar injection of this compound in mice.

-

Animal Acclimatization:

-

Habituate adult mice to the testing environment by placing them in the Plexiglas enclosures of the Hargreaves apparatus for at least 30-60 minutes for 2-3 days before the experiment.

-

-

Baseline Measurement:

-

On the test day, place the mice in the enclosures for 30 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw and measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency, PWL).

-

Take three baseline readings per paw, with at least 5 minutes between measurements, and average them.

-

-

Compound Administration:

-

Briefly restrain the mouse and inject this compound (e.g., 1 µg in 20 µL of saline with 1% Tween-80) or vehicle into the plantar surface of one hind paw.

-

-

Post-Injection Measurements:

-

Measure the PWL in the injected paw at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).

-

A decrease in PWL compared to baseline and the vehicle-injected group indicates thermal hyperalgesia.

-

| Time Post-Injection (min) | Paw Withdrawal Latency (s) - Vehicle | Paw Withdrawal Latency (s) - this compound (1 µg) |

| Baseline | 10.5 ± 0.8 | 10.2 ± 0.7 |

| 15 | 10.1 ± 0.9 | 6.1 ± 0.5 |

| 30 | 10.3 ± 0.7 | 4.5 ± 0.4 |

| 60 | 10.0 ± 0.6 | 5.8 ± 0.6* |

| 120 | 10.4 ± 0.8 | 8.9 ± 0.7 |

*Data are representative mean ± SEM. p < 0.05 compared to Vehicle.

Application Notes and Protocols for T-10418 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-10418 is a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2] This receptor is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, neuropathic pain, and cancer.[1][2] this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of GPR132 activation in vivo. These application notes provide detailed information on the dosage, administration, and pharmacokinetic properties of this compound in mouse models, based on available preclinical data.

Physicochemical and In Vitro Properties

A summary of the key physicochemical and in vitro properties of this compound is presented below. The compound exhibits high aqueous solubility and metabolic stability, making it suitable for in vivo applications.[3]

| Parameter | Value | Reference |

| Target | GPR132 (G2A) | [1][2] |

| Activity | Agonist | [1][2] |

| EC50 (human G2A) | 0.82 µM | [2] |

| Aqueous Solubility (PBS, pH 7.4) | > 3 mM | [3] |

| Metabolic Stability (Rat Liver Microsomes, 60 min) | High | [3] |

Pharmacokinetic Data in Mice

A pharmacokinetic study was conducted in male C57Bl/6N mice to evaluate the plasma concentration of this compound following intravenous (IV) and subcutaneous (SC) administration. The compound was formulated in phosphate-buffered saline (PBS).[3]

Intravenous Administration

| Dose (mg/kg) | Time Point | Plasma Concentration (ng/mL) |

| 1 | 15 min | Data not specified |

| 1 | 30 min | Data not specified |

| 1 | 1 h | Data not specified |

| 1 | 2 h | Data not specified |

| 1 | 4 h | Data not specified |

| 1 | 8 h | Data not specified |

Note: Specific plasma concentrations at each time point are not publicly available in the source material. The study indicated an exponential drop in concentration after the 15-minute peak.[3]

Subcutaneous Administration

| Dose (mg/kg) | Time Point | Plasma Concentration (ng/mL) |

| 10 | 30 min | Data not specified |

| 10 | 1 h | Data not specified |

| 10 | 2 h | Data not specified |

| 10 | 4 h | Data not specified |

| 10 | 8 h | Data not specified |

| 10 | 12 h | Data not specified |

Note: Specific plasma concentrations at each time point are not publicly available in the source material. The peak plasma concentration was achieved at 30 minutes.[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to in vivo mouse models, based on the available literature.

Materials

-

This compound powder

-

Phosphate-buffered saline (PBS), sterile

-

Sterile vials

-

Vortex mixer

-

Sterile syringes and needles (appropriate gauge for the intended administration route)

-

Male C57Bl/6N mice (or other appropriate strain)

Preparation of this compound Dosing Solution

-

Determine the required concentration: Based on the desired dose (e.g., 1 mg/kg for IV or 10 mg/kg for SC) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25 g mouse, you would need 0.25 mg of this compound per mouse. If the injection volume is 100 µL, the concentration would be 2.5 mg/mL.

-

Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile vial.

-

Dissolve in PBS: Add the calculated volume of sterile PBS to the vial.

-

Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Given its high aqueous solubility, this should be readily achievable.[3]

-

Sterile filter (optional but recommended): For IV administration, it is highly recommended to sterile filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contaminants.

Administration Protocols

Intravenous (IV) Injection (Tail Vein)

-

Animal preparation: Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help to dilate the tail veins, making injection easier.

-

Syringe preparation: Draw the calculated volume of the this compound dosing solution into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge).

-

Injection: Locate one of the lateral tail veins. Insert the needle bevel-up at a shallow angle and slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

-

Post-injection monitoring: Monitor the animal for any immediate adverse reactions.

Subcutaneous (SC) Injection

-

Animal preparation: Gently restrain the mouse.

-

Syringe preparation: Draw the calculated volume of the this compound dosing solution into a sterile syringe fitted with an appropriate needle (e.g., 25-27 gauge).

-

Injection: Lift the loose skin over the back or flank to form a "tent". Insert the needle into the base of the tented skin and inject the solution.

-

Post-injection monitoring: Briefly monitor the animal to ensure there is no leakage from the injection site.

Signaling Pathway and Experimental Workflow

GPR132 Signaling Pathway

Activation of GPR132 by an agonist like this compound is known to initiate downstream signaling cascades. The following diagram illustrates a simplified representation of the GPR132 signaling pathway.

Caption: Simplified GPR132 signaling pathway upon agonist binding.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study with this compound in a mouse model.

Caption: Workflow for a pharmacokinetic study of this compound in mice.

References

Application Notes and Protocols: Preparation of T-10418 Stock Solutions for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a generalized protocol for the preparation of stock solutions of the G2A (G protein-coupled receptor 132) agonist, T-10418, for use in cell culture applications. Due to the limited publicly available data on the solubility and stability of this compound, this guide offers a standard framework that should be adapted based on specific product information provided by the manufacturer. The included workflow and diagrams are intended to serve as a general template for researchers.

Introduction

This compound is a known agonist for the G2A receptor, a G protein-coupled receptor that is involved in various physiological processes, including the regulation of immune responses. The use of this compound in cell culture experiments requires the preparation of a concentrated stock solution that can be accurately and reproducibly diluted to the desired final concentration in the cell culture medium. The critical parameters for preparing a stock solution are the choice of a suitable solvent that ensures complete dissolution and the stability of the compound in that solvent over time.

Quantitative Data Summary

As specific quantitative data for this compound solubility and stability is not currently available from public sources, a generalized table is provided below. Researchers should populate this table with data from the manufacturer's product sheet.

| Parameter | Value | Solvent | Storage Temperature | Notes |

| Molecular Weight | 376.41 g/mol | - | - | |

| Solubility | e.g., 10 mg/mL | e.g., DMSO | - | Obtain from manufacturer |

| Stock Solution Conc. | e.g., 10 mM | e.g., DMSO | e.g., -20°C or -80°C | Calculate based on solubility |

| Stability in Solvent | e.g., Stable for X months | e.g., DMSO | e.g., -20°C or -80°C | Obtain from manufacturer |

| Stability in Media | e.g., Stable for X hours | Cell Culture Media | 37°C | May need to be determined empirically |

Experimental Protocols

This section outlines a general protocol for the preparation of a this compound stock solution. This is a template and must be adapted with information specific to your batch of this compound.

Materials

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent (as determined from manufacturer's data)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution (Example)

This protocol provides an example calculation for a 10 mM stock solution. Adjust the amounts based on your desired concentration and the compound's solubility.

-

Determine the mass of this compound required:

-

Molecular Weight (MW) of this compound = 376.41 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 376.41 g/mol x 1000 mg/g = 3.7641 mg

-

-

Carefully weigh out approximately 3.76 mg of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO (or the recommended solvent) to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a water bath (e.g., 37°C) may be required for some compounds, but this should be done with caution and only if recommended by the manufacturer.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at the recommended temperature (typically -20°C or -80°C) as specified by the manufacturer. Protect from light.

-

Protocol for Using this compound Stock Solution in Cell Culture

-

Thawing:

-

When ready to use, remove a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

-

-

Dilution:

-

Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of cell culture medium).

-

Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

-

-

Application to Cells:

-

Gently mix the medium containing the diluted this compound.

-

Remove the existing medium from your cell culture plates and replace it with the medium containing this compound.

-